(E)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride
Description
Properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(3-nitrophenyl)prop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S.ClH/c1-22(2)12-13-23(20-21-17-8-3-4-9-18(17)28-20)19(25)11-10-15-6-5-7-16(14-15)24(26)27;/h3-11,14H,12-13H2,1-2H3;1H/b11-10+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPYWGQFBYPDSC-ASTDGNLGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with dimethylaminoethylamine and nitrophenylacrylamide under controlled conditions. The process generally includes:
- Formation of the Benzothiazole Derivative : Reacting benzo[d]thiazole with appropriate amines.
- Acrylamide Formation : Coupling the benzothiazole derivative with 3-nitrophenylacrylamide.
- Hydrochloride Salt Formation : Converting the final product into its hydrochloride form for stability and solubility.
Anticancer Properties
Research indicates that compounds similar to (E)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride exhibit potent anticancer activities. In various studies, benzothiazole derivatives have shown significant cytotoxic effects against several cancer cell lines.
- Case Study : A study evaluated the compound's effect on human lung cancer cells (A549), demonstrating an IC50 value of approximately 6.5 µM, indicating substantial antiproliferative activity .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for several bacterial strains were reported, with some derivatives showing activity as low as 0.015 µg/mL against Streptococcus pneumoniae .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Streptococcus pneumoniae | 0.015 | |
| Staphylococcus aureus | 0.25 | |
| Escherichia coli | 0.5 |
The biological activity of (E)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Interaction with DNA : Some studies suggest that it may bind to DNA, disrupting replication and transcription processes.
Comparative Analysis with Similar Compounds
A comparison was made between (E)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride and other benzothiazole derivatives:
| Compound Name | IC50 (µM) in A549 Cells | Antimicrobial Activity |
|---|---|---|
| (E)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride | 6.5 | Yes |
| N-benzothiazole derivative A | 8.0 | Moderate |
| N-benzothiazole derivative B | 10.5 | Low |
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
The benzothiazole ring is a common feature in many analogs, but substituents at the 6-position significantly alter physicochemical and biological properties:
Key Insight : Methoxy and ethoxy groups at the 6-position (e.g., in CAS:1217245-90-3 ) improve lipophilicity and metabolic stability compared to the unsubstituted benzothiazole in the target compound. However, the acetyl group in ’s compound may reduce aqueous solubility due to increased molecular weight and polarity .
Amine Side Chain Modifications
The amine side chain influences solubility, basicity, and receptor interactions:
Key Insight: The morpholinoethyl group in CAS:1217245-90-3 offers superior metabolic stability due to the morpholine ring’s resistance to oxidative degradation compared to the dimethylaminoethyl group in the target compound . However, the dimethylaminoethyl group in the target provides a simpler synthetic pathway .
Aryl Substituent Variations
The acrylamide-linked aryl group determines electronic and steric interactions:
In contrast, methoxy or chloro substituents (e.g., in ’s compounds) offer tunable electronic profiles for specific applications .
Salt Form and Solubility
Hydrochloride salts are common in pharmaceuticals to improve solubility:
Key Insight : Both the target compound and CAS:1217245-90-3 utilize hydrochloride salts to enhance bioavailability, whereas free-base analogs (e.g., ’s compound) face formulation challenges .
Q & A
Basic: What synthetic routes are commonly employed for preparing this compound?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Reacting a benzo[d]thiazol-2-amine derivative with activated acrylamide intermediates in dichloromethane, using triethylamine as a base to facilitate amide bond formation .
- Microwave-assisted synthesis : Optimizing reaction efficiency and yield by employing controlled microwave irradiation (e.g., 100–150°C, 10–30 minutes), as demonstrated for structurally related heterocyclic compounds .
- Salt formation : Converting the free base to the hydrochloride salt via HCl gas or aqueous HCl in ethanol, followed by recrystallization for purity .
Key intermediates include 3-(3-nitrophenyl)acrylic acid derivatives and functionalized benzo[d]thiazole precursors.
Basic: Which spectroscopic methods are essential for structural confirmation?
Answer:
Critical characterization techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., E-configuration of the acrylamide group) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamide, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- X-ray crystallography : Resolving molecular conformation and hydrogen-bonding networks in crystalline forms, as seen in related thiazole-acrylamide derivatives .
Advanced: How can microwave-assisted synthesis improve yield compared to conventional methods?
Answer:
Microwave irradiation enhances reaction kinetics and selectivity by:
- Reducing reaction time : From hours to minutes (e.g., 30 minutes vs. 12 hours for similar heterocycles) .
- Minimizing side reactions : Controlled heating prevents thermal decomposition of nitro groups or acrylamide bonds.
- Improving purity : Higher yields (e.g., 85–90% vs. 60–70% under reflux) due to uniform energy distribution .
Methodological tip : Optimize parameters (power, solvent polarity) using design-of-experiment (DoE) approaches to balance efficiency and scalability.
Advanced: How to resolve discrepancies in biological activity data across studies?
Answer:
Contradictions may arise from:
- Purity variations : Validate compound purity (>95%) via HPLC and elemental analysis before assays .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times, and concentrations (IC₅₀ values can vary by 10–100x depending on protocols) .
- Solubility factors : Use DMSO stock solutions at <0.1% v/v to avoid cytotoxicity artifacts.
- Orthogonal assays : Combine apoptosis assays (Annexin V), cell cycle analysis (PI staining), and target-specific Western blots to cross-validate mechanisms .
Advanced: How does the 3-nitrophenyl group influence electronic properties and reactivity?
Answer:
The nitro group:
- Enhances electrophilicity : Stabilizes transition states in nucleophilic substitution reactions via electron-withdrawing effects .
- Affords π-π stacking : Facilitates binding to aromatic residues in target proteins (e.g., kinase active sites), as shown in docking studies of nitroaryl derivatives .
- Impacts redox potential : May contribute to pro-drug activation under reducing cellular conditions (e.g., in hypoxic tumor microenvironments) .
Experimental validation : Cyclic voltammetry (CV) can quantify reduction potentials, while DFT calculations predict charge distribution .
Basic: What storage conditions ensure stability of the hydrochloride salt?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation.
- Humidity control : Use desiccants (silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic .
- Solvent stability : Prepare fresh DMSO solutions for assays; avoid aqueous buffers with pH >7 to prevent free base precipitation .
Advanced: What computational methods predict binding affinity to target proteins?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB entries for tyrosine kinases) to model interactions with the benzo[d]thiazole and acrylamide moieties .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational flexibility .
- QSAR modeling : Correlate substituent effects (e.g., nitro position) with bioactivity using datasets from analogous compounds .
Advanced: How to optimize reaction conditions for large-scale synthesis?
Answer:
- Solvent selection : Replace dichloromethane with ethyl acetate or THF for easier scale-up and lower toxicity .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce nitro groups (if required) without side products .
- Process analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
